9-Dehydrotestosterone

Description

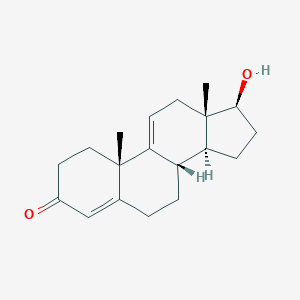

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15,17,21H,3-7,9-10H2,1-2H3/t14-,15-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFOPOQNYKRRML-FQQAFBJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-99-4 | |

| Record name | 9-Dehydrotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Dehydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-DEHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC8L0QDJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Regulation of Dihydrotestosterone

Canonical Pathway of Dihydrotestosterone (B1667394) Synthesis

The canonical, or classic, pathway is the primary route for DHT production after birth. This pathway involves the direct conversion of testosterone (B1683101) to DHT in various target tissues. nih.gov

In the canonical pathway, the principal androgen, testosterone, serves as the direct substrate for DHT synthesis. nih.govyourhormones.inforesearchgate.net This conversion is an irreversible reduction reaction. wikipedia.org Approximately 5% to 10% of the testosterone produced by an adult is converted to DHT daily, amounting to about 200 to 300 micrograms of DHT synthesized per day. wikipedia.orgyourhormones.info While testosterone itself is a potent androgen, DHT exhibits a significantly higher binding affinity for the androgen receptor, making it a more potent agonist. wikipedia.orgkarger.comresearchgate.net This conversion is critical for androgen action in specific tissues like the prostate gland, where local DHT levels can be 5- to 10-fold higher than testosterone levels. wikipedia.org

The conversion of testosterone to DHT is catalyzed by a family of enzymes known as 5α-reductases (or 3-oxo-5α-steroid 4-dehydrogenases). karger.comwikipedia.org These enzymes facilitate the reduction of the double bond between carbons 4 and 5 of testosterone, using NADPH as a cofactor. wikipedia.orgwikipedia.org

Three distinct isoenzymes of 5α-reductase have been identified in humans, each encoded by a separate gene:

SRD5A1 (Type 1): Encoded by the SRD5A1 gene on chromosome 5. wikipedia.orgnih.govwikipedia.org

SRD5A2 (Type 2): Encoded by the SRD5A2 gene on chromosome 2. wikipedia.orgnih.gov This is considered the most biologically significant isoenzyme for male sexual development. wikipedia.org Mutations in the SRD5A2 gene are responsible for 5α-reductase 2 deficiency, a condition leading to male pseudohermaphroditism. nih.gov

SRD5A3 (Type 3): Encoded by the SRD5A3 gene. wikipedia.orgnih.gov While its role in androgen metabolism has been confirmed, SRD5A3 is also involved in other crucial cellular processes like protein N-glycosylation. wikipedia.orgnih.gov Knocking down its expression has been shown to decrease cell viability and DHT-to-testosterone ratios in prostate cancer cell lines. wikipedia.orgnih.gov

| Isoenzyme | Gene | Chromosomal Location | Primary Functions |

|---|---|---|---|

| 5α-Reductase 1 | SRD5A1 | 5p15 | Androgen metabolism, bile acid biosynthesis, virilization at puberty. wikipedia.orgwikipedia.orgnih.gov |

| 5α-Reductase 2 | SRD5A2 | 2p23 | Male fetal differentiation of external genitalia, prostate development. wikipedia.orgwikipedia.orgnih.govnih.gov |

| 5α-Reductase 3 | SRD5A3 | 4q12 | Androgen metabolism, protein N-glycosylation. wikipedia.orgnih.gov |

The 5α-reductase isoenzymes exhibit distinct and overlapping patterns of tissue expression, which change throughout development.

SRD5A1 (Type 1): In adults, SRD5A1 is predominantly expressed in non-genital skin, scalp hair follicles, the liver, and certain brain regions. wikipedia.orgwikipedia.org Lower levels are found in the prostate and testes. wikipedia.org It is not typically detected in fetal tissues but is transiently expressed in the skin and scalp of newborns and becomes permanently expressed in the skin from puberty onwards. nih.govsemanticscholar.org

SRD5A2 (Type 2): This is the principal isoenzyme in male reproductive tissues. nih.gov High expression is found in the prostate gland, epididymides, seminal vesicles, and genital skin. wikipedia.orgwikipedia.orgauajournals.org It is also present in the liver and some hair follicles. wikipedia.org Crucially, SRD5A2 is the predominant form in fetal genital skin, where it is essential for the development of male external genitalia. nih.govsemanticscholar.org In the prostate, its expression is detected in both stromal and basal epithelial cells. auajournals.org

SRD5A3 (Type 3): This isoenzyme has a broader expression pattern and has been identified in various tissues, with studies noting its overexpression in hormone-refractory prostate cancer tissues. nih.govplos.org

The different isoenzymes possess distinct biochemical properties, including their affinity for substrates (Km) and maximum reaction velocity (Vmax). Studies analyzing the kinetics of 5α-reductase in human prostate tissue have revealed significant differences between stromal and epithelial cells. The stromal enzyme exhibits a 2- to 5-fold higher mean Km value compared to the epithelial enzyme, suggesting a lower affinity for the substrate. nih.gov Despite this, the Vmax in stroma is 6 to 15 times greater than in the epithelium, indicating a much higher capacity for DHT production in the stromal compartment of the prostate. nih.gov In studies of foreskin tissue from healthy boys, Km values for 5α-reductase activity ranged from 81.8 to 118.1 nM, with Vmax values between 8.9 and 30.1 pmol/mg/h. nih.gov

Alternative ("Backdoor") Pathways of Dihydrotestosterone Synthesis

In addition to the canonical pathway, DHT can be synthesized via an alternative route that does not use testosterone as an intermediate. researchgate.netnih.gov This "backdoor" pathway is particularly important during fetal development for the masculinization of external genitalia. nih.govnih.govbioscientifica.com It is also implicated in certain hyperandrogenic disorders, such as congenital adrenal hyperplasia. nih.govnih.govnih.gov

The backdoor pathway begins with earlier steroid precursors, primarily progesterone (B1679170) and 17α-hydroxyprogesterone (17OHP). wikipedia.orgresearchgate.net In this route, the crucial 5α-reduction step occurs at the beginning of the synthetic cascade, rather than at the end as in the canonical pathway. wikipedia.org

The process involves the following key steps:

Initiation: The pathway can start with either progesterone or 17OHP. wikipedia.orgnih.gov In the human fetus, placental progesterone is a key substrate that is metabolized in non-gonadal tissues like the liver and adrenal glands. nih.govnih.govplos.org

5α-Reduction: 17OHP is converted by 5α-reductase (primarily SRD5A1) into 17α-hydroxydihydroprogesterone. researchgate.netnih.gov

Subsequent Conversions: This intermediate is then further metabolized through a series of enzymatic reactions involving enzymes like aldo-keto reductases (AKR1C2/AKR1C4) and CYP17A1 to produce androsterone (B159326). researchgate.netnih.govnih.govnih.gov

Final Step: Androsterone is then converted to androstanediol, which is finally oxidized to DHT in the target genital tissue. nih.govnih.gov

This pathway is significant because it provides a mechanism for producing the most potent androgen, DHT, directly in target tissues without relying on testicular testosterone production, a critical function for normal male development in utero. nih.govbioscientifica.com

| Feature | Canonical Pathway | Alternative ("Backdoor") Pathway |

|---|---|---|

| Primary Precursor | Testosterone wikipedia.orgnih.gov | Progesterone, 17α-Hydroxyprogesterone researchgate.netwikipedia.orgresearchgate.net |

| Timing of 5α-Reduction | Final step (Testosterone → DHT) wikipedia.org | Initial step (e.g., 17OHP → 17α-hydroxydihydroprogesterone) wikipedia.orgnih.gov |

| Key Intermediates | Androstenedione (B190577), Testosterone researchgate.net | 17α-hydroxydihydroprogesterone, Androsterone, Androstanediol researchgate.netnih.gov |

| Primary Physiological Role | Postnatal androgenization, prostate maintenance wikipedia.orgnih.gov | Fetal masculinization of external genitalia nih.govnih.govbioscientifica.com |

Intermediate Steroids in Backdoor Pathways

The backdoor pathways circumvent the conventional intermediates like dehydroepiandrosterone (B1670201) (DHEA), androstenedione, and testosterone. nih.gov Instead, they utilize a different series of steroid transformations. The process often begins with 17α-hydroxyprogesterone (17OHP). wikipedia.org This precursor is then metabolized through a sequence of reductive steps.

Key intermediates specific to these pathways have been identified. For instance, 17OHP is first converted to 5α-pregnan-17α-ol-3,20-dione (also known as 17α-hydroxy-dihydroprogesterone). wikipedia.org This is followed by the action of 3α-reductases to produce 5α-pregnane-3α,17α-diol-20-one (also known as 17OH-allopregnanolone). nih.gove-apem.org This steroid is a critical substrate for the 17,20 lyase activity of the enzyme P450c17, which leads to the formation of androsterone. nih.gov Androsterone is considered a principal androgen of the human backdoor pathway. nih.gove-apem.org Finally, androsterone is converted to 5α-androstane-3α,17β-diol (androstanediol), which serves as the direct precursor to DHT in these pathways. nih.govnih.gov

| Intermediate Steroid | Role in Backdoor Pathway |

|---|---|

| 17α-hydroxyprogesterone (17OHP) | Starting precursor for the backdoor pathway. wikipedia.org |

| 5α-pregnan-17α-ol-3,20-dione | Product of 5α-reduction of 17OHP. wikipedia.org |

| 5α-pregnane-3α,17α-diol-20-one (17OH-allopregnanolone) | Formed by 3α-reduction; key substrate for P450c17 lyase activity. nih.gove-apem.org |

| Androsterone | A primary androgen produced in the backdoor pathway. nih.gove-apem.org |

| 5α-androstane-3α,17β-diol (Androstanediol) | The direct precursor that is oxidized to form DHT. nih.govnih.gov |

Key Enzymes in Backdoor Pathways

The enzymatic cascade of the backdoor pathway is distinct from the classical route and involves several key enzymes. The initial step often involves 5α-reductase (predominantly type 1, SRD5A1), which acts on progesterone or 17OH-progesterone. nih.gov Following this, 3α-oxidoreductases (also known as 3α-hydroxysteroid dehydrogenases), particularly enzymes from the aldo-keto reductase family like AKR1C2 and AKR1C4 , catalyze the subsequent reduction. wikipedia.orge-apem.org

The enzyme P450c17 (CYP17A1) , which is also a part of the classical pathway, plays an essential dual role. Its 17,20 lyase activity is critical for converting 17OH-allopregnanolone into androsterone. nih.gov The conversion of androsterone to androstanediol is then mediated by 17β-hydroxysteroid dehydrogenases (17β-HSDs) , such as HSD17B3 or AKR1C3 (also known as 17βHSD5). nih.gov The final step, the oxidation of androstanediol to DHT, is carried out by enzymes with 3α-oxidizing capabilities, such as 17βHSD6 (also known as retinol (B82714) dehydrogenase, RoDH). nih.govresearchgate.net

| Enzyme | Abbreviation/Family | Function in Backdoor Pathway |

|---|---|---|

| 5α-reductase type 1 | SRD5A1 | Catalyzes the initial reduction of 17OH-progesterone. nih.gov |

| Aldo-keto reductase family 1 member C2/C4 | AKR1C2/AKR1C4 | Act as 3α-oxidoreductases. wikipedia.orge-apem.org |

| 17α-hydroxylase/17,20-lyase | P450c17 (CYP17A1) | Its 17,20 lyase activity converts 17OH-allopregnanolone to androsterone. nih.gov |

| 17β-hydroxysteroid dehydrogenase type 3/5 | HSD17B3 / AKR1C3 | Converts androsterone to androstanediol. nih.gov |

| 17β-hydroxysteroid dehydrogenase type 6 | 17βHSD6 (RoDH) | Oxidizes androstanediol to DHT. nih.govresearchgate.net |

Contextual Activation and Physiological Relevance

The backdoor pathway is not merely a redundant route for androgen synthesis; it has distinct physiological and pathological importance. Physiologically, this pathway is believed to be crucial in the fetal testis to generate sufficient DHT for normal male sexual development, especially the masculinization of the external genitalia. nih.govelsevierpure.com The integrity of this pathway is necessary for complete prenatal masculinization. e-apem.org Evidence suggests that during the male "minipuberty of infancy," the backdoor pathway is favored over the classic pathway for androgen biosynthesis. nih.gov

Pathologically, the backdoor pathway can be activated in conditions where there is an accumulation of precursor steroids. For instance, in hyperandrogenic disorders such as congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, the elevated levels of 17OH-progesterone are shunted into the backdoor pathway, leading to excess DHT production and virilization in females. nih.govnih.gov Similarly, this pathway is implicated in virilized female newborns with P450 oxidoreductase deficiency and may be enhanced in Polycystic Ovary Syndrome (PCOS). e-apem.orgnih.govnih.gov

De Novo Androgen Synthesis from Cholesterol Precursors

All steroid hormones, including androgens produced via the backdoor pathway, originate from cholesterol. researchgate.netwikipedia.org The process of de novo synthesis begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the steroidogenic acute regulatory (StAR) protein. e-apem.orgnih.gov Inside the mitochondria, the cholesterol side-chain cleavage enzyme, P450scc (CYP11A1), converts cholesterol into pregnenolone (B344588). e-apem.orgnih.gov

From pregnenolone, the synthesis can proceed through various routes. In the context of the backdoor pathway, pregnenolone is typically converted to 17OH-pregnenolone and then to 17OH-progesterone, which serves as the entry point for the alternative pathway leading to DHT. nih.govplos.org This entire cascade, from cholesterol to the final active androgen, represents the de novo synthesis capacity of steroidogenic tissues. researchgate.netresearchgate.net

Regulation of DHT Synthesis Enzyme Expression

The expression of the enzymes responsible for DHT synthesis is tightly regulated. The androgen receptor (AR) itself plays a significant role in modulating the expression of the 5α-reductase isoenzymes. Studies in prostate cancer cell lines have shown that AR activation inversely regulates the expression of SRD5A1 and SRD5A2. oup.com Specifically, androgens induce the expression of SRD5A1 (the gene for 5α-reductase type 1, prominent in the backdoor pathway) while repressing SRD5A2 expression. oup.comoup.com This suggests a feedback mechanism where androgens can influence their own synthesis by controlling the expression of key converting enzymes. oup.com Dihydrotestosterone itself has been shown to control prostate growth and 5α-reductase activity in a feed-forward mechanism, where the formation of DHT induces the expression of the 5α-reductase enzyme, thereby amplifying its own synthesis. pnas.org However, this feed-forward regulation was not observed in the fetus. nih.gov

Metabolism and Inactivation of Dihydrotestosterone

Enzymatic Deactivation of Dihydrotestosterone (B1667394)

The initial and primary step in the inactivation of DHT involves its enzymatic conversion into less active or inactive steroid metabolites. nih.govresearchgate.net This process is predominantly carried out by hydroxysteroid dehydrogenases.

The deactivation of DHT is primarily mediated by the actions of 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govresearchgate.netnih.gov These enzymes are responsible for the reduction of DHT.

3α-Hydroxysteroid Dehydrogenase (3α-HSD): This enzyme is a key player in DHT metabolism, converting the potent androgen into 5α-androstane-3α,17β-diol (3α-androstanediol), a metabolite with significantly lower androgenic activity. nih.govoup.com The reaction catalyzed by 3α-HSD is a critical step in regulating the levels of active DHT in tissues like the skin and prostate. nih.govoup.com In fact, diminished 3α-HSD activity can lead to increased tissue concentrations of DHT. nih.govresearchgate.net Studies in human liver have shown that the rate of DHT reduction by 3α-HSD is substantially higher than its reverse oxidation, favoring the inactivation of DHT. nih.govoup.com Specifically, the rate of DHT reduction to 3α-androstanediol by 3α-HSD is about twice as high as the oxidation of 3α-androstanediol back to DHT. nih.govoup.com Human type 3 3α-HSD, also known as AKR1C2, is particularly important in the inactivation of DHT. nih.gov

3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme converts DHT to 5α-androstane-3β,17β-diol (3β-androstanediol). nih.govnih.gov While also contributing to DHT deactivation, the rate of DHT reduction by 3β-HSD in the human liver is about three times lower than that of 3α-HSD. nih.govoup.com Similar to 3α-HSD, the reductive activity of 3β-HSD (from DHT to 3β-androstanediol) is higher than its oxidative activity. nih.govoup.com

| Enzyme | Primary Function in DHT Metabolism | Primary Metabolite Formed | Relative Activity in Liver |

|---|---|---|---|

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | Reduces DHT to a less active metabolite. nih.govoup.com | 5α-androstane-3α,17β-diol (3α-androstanediol) nih.gov | Higher rate of DHT reduction compared to 3β-HSD. nih.govoup.com |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Reduces DHT to an inactive metabolite. nih.gov | 5α-androstane-3β,17β-diol (3β-androstanediol) nih.gov | Lower rate of DHT reduction compared to 3α-HSD. nih.govoup.com |

The enzymatic actions of 3α-HSD and 3β-HSD lead to the formation of several key inactive steroid metabolites:

3α-androstanediol and 3β-androstanediol: As previously mentioned, these are the direct products of DHT reduction by 3α-HSD and 3β-HSD, respectively. nih.govresearchgate.net They possess significantly less androgenic potency compared to DHT. wikipedia.org

Androsterone (B159326) and Epiandrosterone (B191177): These 17-ketosteroids are further metabolites formed from the androstanediols. wikipedia.orgimmunotech.cz Androsterone can be produced from 3α-androstanediol, and epiandrosterone (also known as 3β-androsterone) can be formed from 3β-androstanediol through the action of 17β-hydroxysteroid dehydrogenase. wikipedia.orgwikipedia.org

Conjugation Pathways for Metabolite Excretion

Following their formation, the inactive steroid metabolites undergo conjugation, a process that increases their water solubility and facilitates their elimination from the body, primarily through urine. nih.govresearchgate.netwikipedia.orgwikipedia.org The two main conjugation pathways are glucuronidation and sulfation.

Glucuronidation: This is the major pathway for the elimination of DHT metabolites. nih.gov The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the steroid metabolites. nih.govhmdb.ca This process primarily occurs in the liver. nih.govhmdb.ca The resulting glucuronidated conjugates, such as androstanediol glucuronide, are much more water-soluble and can be readily excreted by the kidneys. hmdb.caimmunotech.cz UGT enzymes, particularly isoforms UGT2B7, UGT2B15, and UGT2B17, are highly effective in conjugating androgens and their metabolites. nih.gov

| Conjugation Pathway | Enzyme Family | Primary Function | Primary Site of Action |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase (UGT) nih.gov | Increases water solubility for urinary excretion. hmdb.caimmunotech.cz | Liver nih.gov |

| Sulfation | Sulfotransferase (SULT) wikipedia.org | Aids in inactivation and excretion. wikipedia.orgoup.com | Various tissues |

Molecular and Cellular Mechanisms of Dihydrotestosterone Action

Androgen Receptor (AR) Binding and Activation

The biological actions of androgens are mediated through their binding to the Androgen Receptor (AR), a ligand-activated transcription factor. The process begins with the ligand binding to the AR in the cytoplasm, which initiates a cascade of events leading to the regulation of target gene expression.

Ligand Binding Domain (LBD) Interactions and Specificity

The binding of an androgen to the Ligand Binding Domain (LBD) of the AR is the first critical step in its activation. Dihydrotestosterone (B1667394), the most potent natural androgen, binds to the AR with high affinity, typically in the low nanomolar range. researchgate.net This high affinity is approximately two to three times greater than that of testosterone (B1683101). wikipedia.org The interaction is highly specific, dictated by the three-dimensional structure of the LBD's hydrophobic ligand-binding pocket. While direct binding affinity data for 9-Dehydrotestosterone is not widely documented, its classification as a potent androgen suggests it also binds with high affinity and specificity to the AR LBD.

Ligand-Induced Conformational Changes and Receptor Stability

Upon ligand binding, the AR undergoes a significant conformational change. researchgate.netmdpi.com This structural rearrangement is crucial for the subsequent steps of receptor activation. The binding of a potent agonist like DHT stabilizes the receptor. For instance, the dissociation rate of DHT from the AR is about five times slower than that of testosterone, leading to a more stable and prolonged activation signal. wikipedia.org This ligand-induced stability protects the receptor from degradation and is a key determinant of androgenic potency. It is hypothesized that this compound would similarly induce a stable conformation of the AR, consistent with its potent androgenic effects.

Nuclear Translocation and Dimerization

In its inactive state, the AR resides primarily in the cytoplasm, complexed with heat shock proteins (HSPs). researchgate.netmdpi.com The conformational change induced by ligand binding leads to the dissociation of these HSPs. This unmasking allows the activated AR-ligand complex to translocate into the nucleus. mdpi.com Once in the nucleus, the AR dimerizes, forming a homodimer with another activated AR molecule. rcsb.org This dimerization is a prerequisite for the receptor to effectively bind to DNA.

Androgen Response Element (ARE) Recognition and DNA Binding

The AR homodimer then binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes. mdpi.com AREs are typically characterized by a 15-base pair DNA sequence. mdpi.com The binding of the AR dimer to these elements is the foundational step for modulating the transcription of these genes, thereby executing the androgenic signal.

Transcriptional Regulation by the Androgen Receptor-DHT Complex

Once bound to DNA, the AR-ligand complex does not act in isolation. It serves as a docking platform for a multitude of other proteins, known as coregulators, that ultimately determine the transcriptional output. The specific conformation induced by the ligand influences which coregulators are recruited.

Recruitment of Co-activator and Co-repressor Proteins

The activated AR recruits a host of co-activator proteins that facilitate gene transcription. These co-activators can possess histone acetyltransferase (HAT) activity, which remodels chromatin into a more open state, making the DNA more accessible to the transcriptional machinery. Conversely, the AR can also recruit co-repressor proteins, which can inhibit transcription, often through histone deacetylase (HDAC) activity that compacts the chromatin. The balance between the recruitment of co-activators and co-repressors fine-tunes the cellular response to androgens. While the specific profile of co-regulators recruited by the this compound-AR complex has not been characterized, it is expected to recruit a suite of co-activators that mediate its strong androgenic effects, similar to the complex formed with DHT. mdpi.com

Modulation of Target Gene Expression

Dihydrotestosterone (DHT) exerts significant control over gene expression by binding to the androgen receptor (AR), a protein that acts as a ligand-activated transcription factor. mdpi.comnih.gov Upon binding DHT, the AR undergoes a conformational change, dissociates from chaperone proteins like heat shock proteins (HSPs), dimerizes, and translocates from the cytoplasm into the nucleus. mdpi.commdpi.com Inside the nucleus, the DHT-AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. mdpi.comauajournals.org This binding initiates the recruitment of a complex of co-regulatory proteins (coactivators or corepressors) and general transcription factors, which ultimately modulates the rate of transcription of specific genes by RNA polymerase II. nih.govnih.gov

The cellular response to DHT is highly specific to the target tissue, influencing a wide array of physiological processes. For instance, in prostate cells, DHT-mediated gene regulation is crucial for normal development and function, but it also plays a role in pathologies like benign prostatic hyperplasia and prostate cancer through the regulation of genes such as prostate-specific antigen (PSA). mdpi.com In dermal papilla cells of hair follicles, DHT is known to regulate the expression of genes that contribute to androgenetic alopecia, such as dickkopf 1 (DKK-1), which inhibits Wnt signaling, a pathway vital for hair growth. mdpi.com

Furthermore, DHT can modulate the expression of genes involved in cellular metabolism, proliferation, and differentiation. Studies in mice have shown that DHT alters the transcriptome of adipose tissue, affecting genes related to adipogenesis, carbohydrate metabolism, and cell cycle regulation. physiology.org In human meibomian gland epithelial cells, DHT has been shown to suppress the expression of numerous genes related to inflammation and the immune response, highlighting its role in modulating local immune function. nih.gov The specific set of genes regulated by DHT can vary significantly between different cell types, which is a result of the unique chromatin landscape and the availability of specific co-regulatory proteins in each cell. frontiersin.orgnih.gov

The interaction between the DHT-AR complex and the genome leads to either the activation or repression of gene transcription. auajournals.org This dual capability allows DHT to finely tune cellular functions, from promoting the synthesis of contractile proteins in muscle cells to regulating the expression of apoptosis-related proteins like the Bcl-2 family in cancer cells. nih.govnih.gov

| Target Gene/Factor | Cell/Tissue Type | Effect of DHT | Physiological/Pathological Relevance |

|---|---|---|---|

| Prostate-Specific Antigen (PSA) | Prostate Cancer Cells (e.g., LNCaP) | Upregulation | Prostate gland function, biomarker for prostate cancer. mdpi.com |

| Dickkopf 1 (DKK-1) | Dermal Papilla Cells | Upregulation | Inhibition of Wnt signaling, contributing to androgenetic alopecia. mdpi.com |

| Interleukin-6 (IL-6) | Dermal Papilla Cells | Upregulation | Inflammatory response in hair follicles. mdpi.com |

| Transforming Growth Factor-β1 (TGF-β1) | Dermal Papilla Cells | Upregulation | Induction of senescence in keratinocyte stem cells. mdpi.com |

| Immune-related genes (e.g., chemokines, cytokines) | Human Meibomian Gland Epithelial Cells | Downregulation | Suppression of local inflammatory and immune responses. nih.gov |

| Cyclin D2 | Rat Ovarian Granulosa Cells | Downregulation (inhibits insulin-stimulated expression) | Regulation of cell cycle progression. oup.com |

Non-Genomic Actions of Dihydrotestosterone

Beyond its classical role as a regulator of gene transcription, dihydrotestosterone (DHT) can also elicit rapid biological responses through non-genomic signaling pathways. researchgate.netnih.gov These actions are too swift to be explained by the conventional mechanisms of gene transcription and protein synthesis, often occurring within seconds to minutes. annualreviews.org Non-genomic signaling is typically initiated at the cell membrane and involves the activation of intracellular second messenger systems. researchgate.net

Activation of Intracellular Signaling Kinase Cascades (e.g., PI3K/Akt)

Upon binding to mARs or through interactions with cytoplasmic signaling molecules, DHT can rapidly activate various intracellular signaling kinase cascades. nih.govresearchgate.net One of the prominent pathways stimulated by DHT is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. nih.govresearchgate.net This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. researchgate.net

Studies have demonstrated that DHT can induce the phosphorylation and activation of Akt in different cell types, including glial cells and bladder cancer cells. researchgate.netnih.gov This activation can be part of a neuroprotective mechanism or can contribute to the progression of certain cancers. nih.govnih.gov For instance, in C6 glial cells, DHT was found to increase the phosphorylation of Akt, which is associated with cell survival. nih.gov The activation of the PI3K/Akt pathway by DHT can also lead to the phosphorylation of other downstream targets, thereby modulating a wide range of cellular processes. researchgate.net

Besides the PI3K/Akt pathway, DHT can also modulate other kinase cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov The interplay between these different signaling pathways can lead to complex cellular outcomes, and the predominant effect of DHT may depend on the specific cell type and the relative expression of nuclear versus membrane androgen receptors. nih.govoup.com

| Kinase Cascade | Key Effectors | Cellular Processes Regulated | Example of DHT Action |

|---|---|---|---|

| PI3K/Akt Pathway | PI3K, Akt, mTOR | Cell survival, growth, proliferation, metabolism. researchgate.net | Induces phosphorylation of Akt in glial and bladder cancer cells. researchgate.netnih.gov |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, survival. nih.gov | Increases phosphorylation of ERK in glial cells. nih.gov |

| Protein Kinase C (PKC) | PKC isoforms | Cell signaling, proliferation, apoptosis. nih.gov | DHT induces a dose-dependent increase in PKC activity in male growth plate chondrocytes. nih.gov |

| Src Kinase | c-Src | Cell migration, proliferation, differentiation. researchgate.net | Androgens can induce c-Src kinase activity as part of a larger signaling complex. researchgate.net |

Rapid Cellular Responses

The activation of mARs and intracellular kinase cascades by DHT leads to a variety of rapid cellular responses. nih.gov One of the most consistently observed rapid effects of steroid hormones, including androgens, is a swift increase in intracellular calcium concentration ([Ca²⁺]i). nih.govnih.gov This calcium mobilization can occur within seconds to minutes and is independent of gene transcription. annualreviews.org

The rise in intracellular calcium can be triggered through the activation of G protein-coupled receptors and subsequent activation of phospholipase C (PLC), or through the modulation of L-type calcium channels. nih.govnih.gov This influx of calcium acts as a second messenger, activating a host of downstream signaling pathways, including those involving protein kinase C (PKC) and calmodulin. nih.govnih.gov

In male growth plate chondrocytes, for example, DHT has been shown to induce a rapid, dose-dependent increase in PKC activity, an effect that is not observed with testosterone. nih.gov These rapid responses can influence a range of cellular functions, from neurotransmission and muscle contraction to cell migration and secretion. researchgate.net The ability of DHT to elicit these fast-acting effects underscores the complexity of androgen signaling and its capacity to regulate cellular physiology over multiple timescales. nih.gov

Androgen Receptor Polymorphisms and Functional Implications

The gene encoding the androgen receptor (AR) is located on the X chromosome and contains a highly polymorphic region in exon 1, characterized by a variable number of cytosine-adenine-guanine (CAG) trinucleotide repeats. nih.govoup.com This sequence codes for a polyglutamine tract in the N-terminal transactivation domain of the AR protein. mdpi.com The length of this polyglutamine tract, determined by the number of CAG repeats, has been shown to inversely correlate with the transcriptional activity of the receptor. nih.govoup.com

Specifically, a shorter CAG repeat length results in a more transcriptionally active AR, leading to a greater cellular response to androgens like DHT. oup.com Conversely, a longer CAG repeat sequence is associated with reduced AR activity. oup.com This variability in AR function has significant physiological and pathological implications, influencing a wide range of androgen-dependent processes. nih.gov

The number of CAG repeats in the AR gene can vary among individuals, typically ranging from 11 to 31 triplets in healthy males. nih.gov This polymorphism can modulate an individual's sensitivity to androgens and has been linked to various conditions. For instance, shorter CAG repeats have been associated with a higher risk of prostate cancer and androgenetic alopecia. oup.comnih.gov In women, variations in CAG repeat length have been linked to conditions such as polycystic ovary syndrome (PCOS), hirsutism, and acne. oup.comoup.com

Furthermore, the length of the CAG repeat has been shown to influence male reproductive health, with associations found between repeat length and spermatogenesis and sexual function. mdpi.com In the context of the musculoskeletal system, the sensitivity of bone tissue to androgens, which is crucial for bone homeostasis, is modulated by the AR CAG polymorphism. nih.gov

Extreme expansions of the CAG repeat (40-72 repeats) are the cause of Kennedy's disease, a rare X-linked neurodegenerative disorder also known as spinal and bulbar muscular atrophy, which is associated with signs of androgen insensitivity. oup.comoup.com The polymorphic nature of the AR gene, therefore, represents a key factor in determining individual differences in androgenic responses and susceptibility to various androgen-related diseases. nih.gov

Biological Roles of Dihydrotestosterone in Organisms Non Human and Mechanistic Focus

Developmental Biology Studies in Animal Models

The developmental effects of DHT are most pronounced in the sexual differentiation of male characteristics, a process conserved across many mammalian species. Animal models have been instrumental in dissecting the specific actions of DHT during embryonic and fetal development.

During embryogenesis, DHT is essential for the masculinization of the external genitalia and prostate. wikipedia.orgnih.gov The enzyme 5α-reductase converts testosterone (B1683101), produced by the fetal testes, into the more potent DHT in target tissues. wikipedia.org This localized conversion is a key regulatory step in sexual differentiation.

Studies in various animal models have elucidated the specific roles of testosterone and DHT. While testosterone is primarily responsible for the development of Wolffian duct-derived structures like the epididymis, vas deferens, and seminal vesicles, DHT is the principal androgen involved in the development of the male external genitalia. nih.gov Research in rabbit and rat embryos has shown that the capacity to form DHT in the urogenital sinus and tubercle is an inherent property of these tissues, appearing at the earliest stages of development, even before androgenic stimulation is significant. elsevierpure.com This suggests an early and fundamental role for local DHT synthesis in priming these tissues for masculinization.

Prenatal exposure to excess androgens has been studied in ovine models. In male sheep fetuses, exposure to elevated levels of testosterone or DHT during the critical window for sexual differentiation (gestational days 30-90) resulted in altered testicular development, including changes in testicular size and seminiferous tubule function. nih.gov Interestingly, the effects of testosterone and DHT differed for some parameters, which may be related to DHT's higher potency as an androgen or the fact that, unlike testosterone, it cannot be aromatized into estrogen. nih.gov

The following table summarizes the differential roles of Testosterone and DHT in male fetal development based on animal studies.

| Feature | Testosterone | Dihydrotestosterone (B1667394) (DHT) |

| Primary Role | Development of Wolffian duct structures (epididymis, vas deferens, seminal vesicles) | Masculinization of external genitalia (penis, scrotum) and prostate development |

| Potency | Less potent androgen | More potent androgen |

| Aromatization | Can be converted to estradiol (B170435) | Cannot be aromatized |

The formation of the male external genitalia is a well-documented, DHT-dependent process. The genital tubercle, an embryonic structure common to both sexes, develops into a penis in the presence of DHT and a clitoris in its absence. researchgate.netucsf.edu Animal studies have been pivotal in confirming this hormonal pathway.

In fetal rabbits, for instance, the administration of a 5α-reductase inhibitor, which blocks the conversion of testosterone to DHT, leads to feminization of the male external genitalia, characterized by an abnormal urethral plate fusion and a deficient foreskin. nih.gov This demonstrates the indispensable role of DHT in these specific morphogenetic events. Similarly, using androgen-induced female masculinization as a model in mice and guinea pigs has provided a methodological approach to study the effects of various steroids on external genital development. oup.com

The table below outlines key findings from animal model studies on the role of DHT in external genitalia development.

| Animal Model | Experimental Approach | Key Findings |

| Rabbit | Administration of a 5α-reductase inhibitor to fetuses | Resulted in feminization of the male phallus, including abnormal urethral plate fusion and deficient foreskin. nih.gov |

| Mouse | Androgen-induced female masculinization | Used to compare the masculinizing effects of different steroids on the genital tubercle. oup.com |

| Guinea Pig | Androgen-induced female masculinization | Employed to study the mechanisms of external genital masculinization. oup.com |

| Sheep | Prenatal exposure to excess T or DHT | Led to an increased ano-genital ratio in male offspring. nih.gov |

Tissue-Specific Functions and Regulation (In Vitro and Animal Studies)

In adult organisms, DHT continues to play significant roles in various tissues. Its functions and regulatory mechanisms have been explored through in vitro cell culture systems and in vivo animal experiments.

Androgens, particularly DHT, are known to have profound and often paradoxical effects on hair growth. In many areas of the body, androgens stimulate hair growth, but on the scalp, they can lead to hair loss in genetically predisposed individuals. wikipedia.org Mouse models have been valuable in investigating the mechanisms underlying these effects.

Studies in C57BL/6 mice have shown that DHT can inhibit hair regrowth, and this effect is mediated through the androgen receptor. researchgate.netresearcher.life In one study, DHT treatment delayed the transition of hair follicles from the resting (telogen) phase to the growth (anagen) phase. oup.com The inhibitory effect of DHT on hair regrowth was dose-dependent. oup.com Another study found that different concentrations of DHT had varying effects on cultured human hair follicles and in C57BL/6 mice; a high concentration inhibited hair follicle growth, while a lower concentration promoted it, suggesting a complex dose-response relationship. nih.gov This dual effect may be related to the Wnt/β-catenin signaling pathway. nih.gov

The following table summarizes the observed effects of DHT on hair follicle cycling in animal and in vitro models.

| Model | DHT Concentration | Observed Effect on Hair Follicle |

| C57BL/6 Mice | High | Inhibition of hair regrowth. researchgate.netoup.com |

| C57BL/6 Mice | Low | Promotion of hair regrowth. nih.gov |

| Cultured Human Hair Follicles | 10⁻⁶ mol/L | Inhibition of hair follicle growth. nih.gov |

| Cultured Human Hair Follicles | 10⁻⁷ mol/L | Induction of hair follicle growth. nih.gov |

The liver is a central organ in steroid metabolism, including the synthesis and degradation of DHT. wikipedia.org It is a primary site where testosterone is converted to DHT by the enzyme 5α-reductase. wikipedia.org The liver is also crucial for the inactivation of DHT into metabolites such as 3α-androstanediol and 3β-androstanediol, which are then conjugated and excreted. wikipedia.org

In vivo studies in rats have shown that the liver efficiently metabolizes DHT. nih.gov The enzymes responsible for DHT inactivation, 3α- and 3β-hydroxysteroid dehydrogenases, are abundant in the liver. nih.gov This rapid hepatic clearance means that circulating levels of DHT are generally much lower than those of testosterone. wikipedia.org

Research in orchiectomized male mice treated with dehydroepiandrosterone (B1670201) (DHEA), a precursor to androgens, revealed an unexpectedly large increase in androgen levels, including DHT, in the liver. utupub.fi This highlights the liver's significant capacity for androgen synthesis from precursors.

DHT can exert regulatory effects on various endocrine glands. Studies in non-human primates have provided insights into its role in ovarian and adrenal function.

In one study involving rhesus monkeys, the administration of DHT was found to inhibit gonadotropin-stimulated ovarian steroidogenesis. nih.gov Specifically, DHT significantly reduced estrogen secretion and the increase in ovarian weight in response to exogenous follicle-stimulating hormone (FSH) and luteinizing hormone (LH). nih.gov This suggests that high concentrations of DHT can be antagonistic to gonadotropin action in the primate ovary.

Another study in rhesus macaques demonstrated that DHT can modulate the hypothalamic-pituitary-adrenal (HPA) axis. DHT was found to significantly reduce basal cortisol secretion in both male and female monkeys. nih.gov Furthermore, in females, DHT played a role in maintaining the circadian rhythm of cortisol release, which was absent in placebo-treated animals. nih.gov

Central Nervous System Actions in Animal Models

Direct research detailing the specific actions of 9-dehydrotestosterone on the central nervous system (CNS) of animal models is not extensively available in published scientific literature. However, based on its structural similarity to testosterone and the established androgenic activity of related compounds, a hypothetical role can be inferred. Androgens, as a class of steroid hormones, exert significant influence over the development and function of the CNS through various mechanisms. brown.edunih.gov

Androgenic effects within the nervous system are primarily mediated by the androgen receptor (AR), a protein expressed in diverse tissues, including various regions of the brain. brown.edunih.gov The binding of an androgen to the AR initiates a cascade of events that regulate gene expression, influencing everything from reproductive behaviors to cognitive functions. brown.eduwikipedia.org

General actions of androgens in the CNS of animal models, which may also be characteristic of this compound, include:

Neuroprotection: Androgens have been shown to protect neurons from cell death caused by injury or disease. In vivo studies demonstrate that androgens can prevent the death of facial motoneurons in neonatal hamsters following nerve transection and enhance neuronal viability after certain types of brain lesions in rats. nih.gov

Nerve Regeneration: A significant body of research highlights the positive effects of androgens on neuronal regeneration. Studies in rats have shown that males exhibit faster axon regeneration rates than females, a difference attributed to androgen levels. Androgen treatment accelerates functional recovery from facial nerve crush injuries in mice and hamsters. nih.gov

Modulation of Social Behaviors: Androgens are key regulators of social behaviors such as aggression and social recognition. frontiersin.org The effects are mediated through ARs located in specific brain nuclei. frontiersin.org For example, male rodents lacking functional androgen receptors exhibit substantially decreased aggression and deficits in the ability to recognize other male conspecifics. frontiersin.org

The potency of any androgen is related to its binding affinity for the androgen receptor. For instance, dihydrotestosterone (DHT) is more potent than testosterone because it binds to the AR with a higher affinity and dissociates more slowly. nih.govnih.gov The synthetic steroid Tetrahydrogestrinone (THG), which shares a delta-9 unsaturated structure (specifically, δ⁹,¹¹), is a highly potent agonist of the androgen receptor with a binding affinity similar to that of DHT. wikipedia.org This suggests that the delta-9 unsaturation in this compound could confer significant biological activity, potentially influencing the aforementioned CNS functions if present in sufficient concentrations in the brain. However, without direct experimental evidence, its specific role remains speculative.

Analytical Chemistry and Research Methodologies for Dihydrotestosterone

In Vivo Animal Models for Investigating Biological Roles

Rodent Models (e.g., C57BL/6 mice)

The C57BL/6 mouse is a widely utilized inbred strain in biomedical research, including studies focused on androgen action. These models have been instrumental in understanding the systemic and tissue-specific effects of Dihydrotestosterone (B1667394).

Researchers have used C57BL/6 mice to investigate the role of DHT in a range of conditions. For instance, studies have shown that DHT administration in female C57BL/6 mice can induce features characteristic of Polycystic Ovary Syndrome (PCOS), such as increased weight gain and disruption of the estrous cycle. nih.gov Other research has focused on the impact of DHT on hair growth cycles, where it has been demonstrated to delay hair regrowth, providing a model for androgenic alopecia. medlineplus.gov Furthermore, studies have explored the influence of DHT on cardiovascular health, revealing that it can induce arterial stiffening in female mice. clinicaltrials.gov The model has also been used to study the effects of androgens on physical activity and behavior. dovepress.com

Analytical methods for quantifying DHT in rodent models are critical for correlating hormonal levels with physiological outcomes. A common technique involves liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the simultaneous and sensitive measurement of testosterone (B1683101) and DHT in various tissues and serum. This method often involves derivatization of the steroids to enhance ionization efficiency and detection sensitivity.

Table 1: Research Findings in C57BL/6 Mice Models Below is an interactive table summarizing key research findings related to DHT in C57BL/6 mice.

| Research Area | Key Findings | Analytical Methods |

| Polycystic Ovary Syndrome (PCOS) | DHT-treated female mice exhibited increased weight gain and disrupted estrous cycles, mimicking PCOS-like symptoms. nih.gov | Serum hormone profiles, ovarian histology, RT-qPCR. nih.gov |

| Hair Growth | DHT administration delayed the hair regrowth process, serving as a model for androgenic alopecia. medlineplus.gov | Histological analysis of hair follicles. medlineplus.gov |

| Cardiovascular Health | In vivo treatment with DHT was shown to downregulate vascular expression of G protein-coupled estrogen receptor (GPER) and ERα, leading to increased arterial stiffness. clinicaltrials.gov | Pulse wave velocity measurement, histological analysis of aortic sections, droplet digital PCR (ddPCR). clinicaltrials.gov |

| Physical Activity | Orchidectomy in male mice resulted in decreased physical activity, which could be restored by replacement with testosterone or DHT. dovepress.com | Wheel running activity monitoring, measurement of seminal vesicle and levator ani/bulbocavernosus muscle weight. dovepress.com |

Non-Human Primate Models (e.g., Rhesus Monkeys)

Non-human primates, particularly the Rhesus monkey (Macaca mulatta), offer a valuable translational model for studying human endocrinology due to their close physiological and genomic similarities to humans. nih.gov They are frequently used to investigate androgen-related conditions such as PCOS and the metabolic effects of androgens.

Rhesus monkeys have been pivotal in understanding the ovarian effects of DHT. Studies have shown that administration of DHT to female rhesus monkeys can inhibit gonadotropin-stimulated ovarian steroidogenesis, leading to reduced estrogen secretion. medlineplus.govkarger.com This is in contrast to some rodent studies, highlighting the importance of primate models in androgen research. medlineplus.govkarger.com Additionally, prenatally androgenized female rhesus monkeys serve as a robust model for PCOS, exhibiting traits like adrenal hyperandrogenism, which is also observed in a subset of women with the syndrome. dovepress.comnih.gov Research in male rhesus monkeys has investigated the metabolic clearance rate of DHT and its conversion from testosterone, providing crucial pharmacokinetic data. researchgate.net Other studies have examined the ultrastructural changes in spermatozoa following DHT administration. clinicaltrials.gov

The analytical methodologies used in non-human primate research are similar to those in other models, with a strong reliance on mass spectrometry for accurate steroid hormone quantification. Tandem liquid chromatography-mass spectrometry (LC-MS/MS) is employed to measure circulating levels of various steroid hormones, including androstenedione (B190577), testosterone, and DHEA, in these models. wikipedia.org

Table 2: Research Findings in Rhesus Monkey Models This interactive table summarizes significant research findings involving DHT in Rhesus monkeys.

| Research Area | Key Findings | Analytical Methods |

| Ovarian Function | High concentrations of DHT were found to be antagonistic to gonadotropin-stimulated ovarian function, reducing estrogen secretion and the augmentation of ovarian weight. medlineplus.govkarger.com | Serum hormone concentration analysis (DHT, Testosterone, Estradiol). hkmj.org |

| Adrenal Hyperandrogenism | Prenatally androgenized female monkeys exhibited enhanced basal and ACTH-stimulated adrenal androgen levels, modeling a key feature of PCOS. dovepress.comnih.gov | Measurement of serum DHEA, 17α-hydroxyprogesterone, androstenedione, and testosterone. nih.gov |

| Spermatozoa Effects | DHT administration in adult male monkeys led to an increase in spermatozoa with coiled tails and other ultrastructural changes. clinicaltrials.gov | Transmission Electron Microscopy of spermatozoa. clinicaltrials.gov |

| Hormone Metabolism | The metabolic clearance rates (MCRs) of testosterone and DHT were determined, indicating that temporal differences in blood steroid concentrations result from changes in glandular secretion rather than differences in MCRs. researchgate.net | Steady state infusion of radiolabeled testosterone and DHT. researchgate.net |

Genetic Knockout/Deficiency Models (e.g., 5α-reductase deficient models)

Genetic models, particularly those with targeted gene knockouts, provide powerful tools for dissecting the specific roles of enzymes involved in steroid metabolism. The deficiency of the enzyme 5α-reductase, which converts testosterone to the more potent DHT, is a key example. This condition, both in humans and in animal models, has been crucial for understanding the distinct physiological roles of testosterone and DHT. nih.govkarger.com

In humans, 5α-reductase 2 deficiency is an autosomal recessive condition where genetically male individuals (46,XY) have testes but exhibit incomplete masculinization of the external genitalia at birth due to the inability to produce sufficient DHT. medlineplus.govresearchgate.net This underscores the essential role of DHT in the differentiation of the male external genitalia and prostate. nih.govkarger.com Animal models have been developed to replicate this condition. For example, male mice with a targeted disruption of the 5α-reductase 2 gene, or both the type 1 and type 2 isoenzymes, have fully formed internal and external genitalia but exhibit smaller prostates and seminal vesicles. nih.gov This suggests that while testosterone alone is sufficient for the differentiation of the male urogenital tract in mice, DHT acts as a signal amplification mechanism. nih.gov

The biochemical diagnosis of 5α-reductase deficiency relies on specific analytical findings. A key hallmark is an elevated ratio of testosterone to DHT in the blood. hkmj.org Urinary steroid profiling using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) is another critical diagnostic tool. hkmj.org This analysis reveals reduced ratios of 5α- to 5β-reduced metabolites of C19 and C21 steroids, providing a comprehensive picture of the enzyme's systemic activity. hkmj.org

Table 3: Research Findings in 5α-reductase Deficiency Models An interactive table of key research findings from studies on 5α-reductase deficiency is presented below.

| Model Type | Phenotypic Characteristics | Biochemical Hallmarks & Analytical Methods |

| Human 5α-reductase 2 Deficiency | 46,XY individuals with incomplete masculinization of external genitalia; virilization occurs at puberty. medlineplus.govresearchgate.net | Elevated plasma testosterone to DHT ratio; decreased urinary 5α-reduced steroid metabolites. Analyzed by GC-MS. hkmj.org |

| Mouse 5α-reductase Knockout | Male mice lacking 5α-reductase 1 and 2 have normal genitalia but smaller prostates and seminal vesicles. nih.gov | High levels of testosterone accumulation in reproductive tissues; androgen-dependent gene expression restored by T or DHT administration. nih.gov |

| Rat (pharmacological inhibition) | Male rat fetuses treated with 5α-reductase inhibitors show incomplete masculinization of external genitalia and impaired prostate development. nih.govkarger.com | Tissue studies to document enzyme deficiency. nih.govkarger.com |

Structure Activity Relationships Sar and Synthetic Derivative Research of Dihydrotestosterone

Critical Molecular Features for Androgen Receptor Interaction

The interaction between androgens and the androgen receptor (AR) is a highly specific process governed by key molecular features of the steroid. Dihydrotestosterone (B1667394) (DHT), a potent natural androgen, serves as a benchmark for understanding these interactions. The AR binds to androgens like testosterone (B1683101) and the more biologically active DHT with high affinity. nih.gov DHT exhibits a two-fold higher binding affinity and a five-fold slower dissociation rate compared to testosterone, highlighting its potent biological activity. nih.gov

Key structural elements of DHT are crucial for this high-affinity binding. The presence of a hydroxyl group at the 17β-position is essential, while a keto group at the 3-position is favorable for binding to the AR. nih.gov These features facilitate strong interactions within the ligand-binding domain of the receptor. The binding of an agonist like DHT induces a conformational change in the AR, which is necessary for its subsequent interaction with DNA and regulation of gene transcription.

Design and Synthesis of Novel Dihydrotestosterone Derivatives for Research

To explore the therapeutic potential and understand the structure-activity relationships of androgens, researchers have synthesized various derivatives of DHT. These modifications often target the A-ring of the steroid nucleus.

Steroidal Pyrazoles and Ring A-Fused Heterocycles

A significant area of research involves the synthesis of DHT derivatives with a heterocyclic ring fused to the A-ring. nih.gov These modifications can alter the biological activity of the parent molecule, potentially reducing or eliminating hormonal effects while introducing other therapeutic properties. nih.gov For instance, the synthesis of ring A-fused arylpyrazoles of DHT has been achieved through a two-step process involving an initial aldol (B89426) condensation followed by a microwave-assisted oxidative cyclization. nih.gov

The rationale behind these modifications is that significant structural changes at or near the C-2 and C-3 positions can reduce or eliminate the molecule's ability to bind to the androgen and estrogen receptors. nih.gov Structure-activity relationship studies have indicated that steric factors, rather than electronic ones, are more critical for the structural requirements at these positions. nih.gov Research has also explored other A-ring-fused heterocycles, such as pyridines and quinolines, to investigate their impact on AR transcriptional activity. u-szeged.hu

The synthesis of these derivatives often involves multi-step reactions. For example, A-ring-fused 1,5-disubstituted pyrazoles can be synthesized from 2-ethylidene or 2-(hetero)arylidene derivatives of DHT, which are obtained through a regioselective Claisen-Schmidt condensation. u-szeged.huresearchgate.net These intermediates are then reacted with monosubstituted hydrazines. u-szeged.huresearchgate.net

Organometallic Steroidal Androgen Complexes

The field of organometallic chemistry offers unique opportunities for creating novel therapeutic agents. nih.gov Organometallic complexes possess distinct physico-chemical properties, including structural diversity and the potential for ligand exchange, which can be harnessed for medicinal applications. nih.gov While specific examples of organometallic complexes of 9-Dehydrotestosterone are not detailed in the provided search results, the general principle involves attaching a metal-containing moiety to the steroidal framework. This approach has been used to develop new compounds with potential applications in various therapeutic areas, including cancer treatment. nih.gov

Strategies for Modulating Receptor Affinity and Selectivity

Modulating the affinity and selectivity of DHT derivatives for the AR is a key goal in drug design. One strategy involves altering the structure of the A-ring. By introducing bulky heterocyclic groups, it is possible to influence how the molecule interacts with the AR ligand-binding domain. nih.gov These modifications can lead to compounds with antagonistic properties, capable of blocking the action of natural androgens. u-szeged.huresearchgate.net

For example, certain A-ring-fused pyrazole (B372694) derivatives of DHT have been shown to act as potent AR antagonists. researchgate.netnih.gov One lead compound from these studies demonstrated the ability to suppress AR signaling and reduce the levels of the AR protein. researchgate.netnih.gov The selectivity of these compounds for androgen-responsive tissues is a critical aspect of their therapeutic potential.

Another approach to modulating receptor interaction is through the synthesis of steroidal conjugates. This involves linking the steroid to another molecule to alter its properties, such as targeting specific tissues or modifying its interaction with the receptor.

Non-Aromatizable Nature of Dihydrotestosterone in Androgen Research

A crucial characteristic of DHT and its derivatives like this compound is their inability to be converted into estrogens through aromatization. wikipedia.orgnih.gov This is because they lack the specific chemical structure required for the aromatase enzyme to act upon them. Testosterone, in contrast, can be aromatized to estradiol (B170435). wikipedia.org

This non-aromatizable nature is significant in androgen research for several reasons. It allows researchers to study the specific effects of androgens without the confounding influence of estrogenic activity. oup.comnih.gov For example, studies have used the non-aromatizable androgen DHT to investigate its effects on sexual behavior and to differentiate them from the effects of testosterone that may be mediated by its conversion to estrogen. nih.gov

The use of non-aromatizable androgens is also relevant in clinical contexts where estrogenic side effects are undesirable. oup.com For instance, in androgen replacement therapy, the use of a non-aromatizable androgen could potentially avoid estrogen-related effects on bone and other tissues. oup.com

Interaction with Other Endocrine Systems and Signaling Pathways Mechanistic Focus

Cross-talk with Wnt/β-Catenin Signaling in Hair Follicle Regulation

The regulation of hair growth is a complex process involving a delicate balance of signaling molecules, where the Wnt/β-catenin pathway plays a crucial role in promoting the growth phase (anagen) of the hair follicle cycle. mdpi.comnih.gov Dihydrotestosterone (B1667394) (DHT) exerts a significant, concentration-dependent influence on this pathway, representing a key mechanism in the pathophysiology of androgenetic alopecia (pattern hair loss). wikipedia.orgnih.gov

Research has demonstrated that androgens can interact with and modulate Wnt/β-catenin signaling in the dermal papilla cells (DPCs) of the hair follicle. mdpi.comwikipedia.org High concentrations of DHT have been shown to inhibit the Wnt/β-catenin pathway. frontiersin.org This inhibitory action can occur by diminishing Wnt3a-induced activity and reducing the expression levels of Wnt5a and Wnt10b. mdpi.comnih.gov The suppression of this pathway impairs the differentiation of hair follicle stem cells and leads to the miniaturization of the hair follicle, characteristic of pattern hair loss. mdpi.com

Conversely, some studies suggest a biphasic role for DHT. In in-vitro models using human scalp hair follicles, lower concentrations of DHT (e.g., 10⁻⁷ mol/L) were found to promote hair follicle growth and increase the expression of β-catenin. nih.govfrontiersin.org In contrast, higher concentrations (e.g., 10⁻⁶ mol/L) inhibited hair follicle growth and suppressed β-catenin expression. nih.govfrontiersin.org This suggests that an optimal level of DHT may be necessary for normal androgen-sensitive hair growth, while excessive levels become inhibitory through the suppression of Wnt/β-catenin signaling. frontiersin.org The mechanism involves the key regulatory molecule glycogen (B147801) synthase kinase-3β (GSK-3β), which is involved in the degradation of β-catenin; DHT can influence the phosphorylation status of GSK-3β, thereby affecting β-catenin stability and signaling. frontiersin.org

| DHT Concentration | Effect on Hair Follicle Growth (In Vitro) | Effect on Wnt/β-Catenin Pathway | Reference |

|---|---|---|---|

| High (e.g., 10⁻⁶ mol/L) | Inhibition | Suppresses β-catenin expression | nih.govfrontiersin.org |

| Low (e.g., 10⁻⁷ mol/L) | Promotion | Induces β-catenin expression | nih.govfrontiersin.org |

Interaction with Estrogen Receptors by Dihydrotestosterone Metabolites (e.g., ERβ)

A defining biochemical property of DHT is that, unlike testosterone (B1683101), it cannot be converted into an estrogen like estradiol (B170435) by the enzyme aromatase. wikipedia.org This makes DHT a "pure" androgen, and it is often used in research to isolate androgen receptor-mediated effects from those caused by estrogen receptor activation. wikipedia.org However, this does not mean DHT's sphere of influence is completely separate from estrogen signaling. The metabolic products of DHT can directly interact with and activate estrogen receptors (ERs), particularly Estrogen Receptor β (ERβ). wikipedia.orgnih.gov

DHT is metabolized in various tissues into 3α-Androstanediol and 5α-androstane-3β,17β-diol (commonly known as 3β-Adiol). wikipedia.org While 3α-Androstanediol is a modulator of the GABA-A receptor, 3β-Adiol is a potent and selective agonist for ERβ. wikipedia.orgnih.gov The binding of 3β-Adiol to ERβ can initiate transcription with a potency similar to that of 17β-estradiol. nih.gov

This metabolic conversion represents a significant indirect pathway through which an androgen can exert estrogenic effects. This interaction is particularly relevant in tissues that express high levels of ERβ, such as the prostate gland and certain neurons in the hypothalamus. nih.govpnas.org In the prostate, 3β-Adiol is considered a physiological ligand for ERβ, where it can exert anti-proliferative effects, balancing the proliferative actions of DHT mediated by the androgen receptor. pnas.org In neuronal cells, DHT and its metabolite 3β-Adiol have been shown to stimulate the promoter activity of the arginine vasopressin (AVP) gene through ERβ, demonstrating a role in neuroendocrine regulation. nih.govoup.com

| Compound | Receptor Interaction | Resulting Action | Reference |

|---|---|---|---|

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | Primary androgenic effects | wikipedia.org |

| Metabolite: 5α-androstane-3β,17β-diol (3β-Adiol) | Estrogen Receptor β (ERβ) | Activation of ERβ-mediated gene transcription | nih.govpnas.org |

Influence on Gonadotropin-Stimulated Steroid Production in Animal Models

Androgens, including DHT, are integral to the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates sex hormone production. Elevated androgen levels signal the hypothalamus and pituitary gland to reduce the secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).

Animal studies have clarified DHT's role in this regulatory process. In female mice, chronic treatment with DHT was shown to significantly blunt the LH surge typically released in response to stimulation by Gonadotropin-Releasing Hormone (GnRH). jci.org This attenuated pituitary responsiveness to GnRH is a key mechanism by which excess androgens can disrupt the ovulatory cycle and lead to subfertility. jci.org This effect is mediated directly through androgen receptors located in the pituitary's gonadotrope cells. jci.org

The effect on FSH is sometimes more nuanced. In a study on photoinhibited Djungarian hamsters, where spermatogenesis was arrested due to gonadotropin suppression, treatment with DHT (and estradiol) caused a modest twofold increase in serum FSH levels. nih.gov This mild FSH elevation was sufficient to re-initiate the early stages of spermatogenesis by increasing Sertoli and early germ cell populations, although it was not enough to support full sperm development. nih.gov This suggests that while high levels of androgens are generally suppressive, their influence can vary depending on the specific physiological context and animal model.

| Model System | DHT Treatment | Effect on Gonadotropin | Outcome | Reference |

|---|---|---|---|---|

| Female Mice | Chronic DHT pellets | Attenuated LH release after GnRH stimulation | Disrupted pituitary responsiveness, subfertility | jci.org |

| Photoinhibited Djungarian Hamsters | DHT implants | Mild increase in serum FSH | Partial re-initiation of spermatogenesis | nih.gov |

Interdependence with Dehydroepiandrosterone (B1670201) (DHEA) and Androstenedione (B190577) Pathways

While a significant portion of DHT is derived from testosterone produced in the testes, a crucial amount is also synthesized in peripheral tissues from adrenal precursors, primarily Dehydroepiandrosterone (DHEA) and its sulfated form, DHEA-S. droracle.aimdpi.com This establishes a strong interdependence between the adrenal and gonadal steroid pathways.

DHEA, the most abundant circulating steroid hormone, acts as a prohormone. nih.govnih.gov It can be converted through a series of enzymatic steps into more potent androgens. droracle.ai The general pathway in peripheral tissues is:

DHEA is converted to Androstenedione . nih.gov

Androstenedione is then converted to Testosterone by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov

Finally, Testosterone is irreversibly converted to Dihydrotestosterone (DHT) by the enzyme 5α-reductase. nih.gov

This "intracrine" mechanism, where DHEA from circulation is taken up by a cell and converted into active DHT within that same cell, is highly significant in tissues like the prostate gland. mdpi.comresearchgate.net It allows for local production of potent androgens, which can be particularly relevant in conditions such as prostate cancer, where this pathway can continue to supply the tumor with growth-promoting DHT even after chemical or surgical castration has eliminated testicular testosterone production. droracle.ai Therefore, DHEA and androstenedione serve as essential upstream substrates in the metabolic cascade that leads to the formation of DHT. mdpi.com

| Precursor | Intermediate(s) | Final Product | Key Enzymes | Reference |

|---|---|---|---|---|

| Dehydroepiandrosterone (DHEA) | Androstenedione → Testosterone | Dihydrotestosterone (DHT) | 3β-HSD, 17β-HSD, 5α-reductase | droracle.ainih.gov |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 9-Dehydrotestosterone in laboratory settings?

- Methodological Answer : Synthesis typically involves chemical modification of testosterone or related steroids, requiring strict anhydrous conditions to prevent degradation. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection (λ = 240–254 nm) for purity assessment (>98%). Reproducibility requires detailed documentation of reaction parameters (temperature, solvent ratios, catalysts) in the "Experimental" section, adhering to guidelines for compound preparation and characterization . For novel derivatives, mass spectrometry (MS) and X-ray crystallography are essential to establish identity .

Q. How can researchers detect and quantify this compound in biological matrices such as serum or tissue homogenates?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d3-9-Dehydrotestosterone) to minimize matrix effects. Validate the method via calibration curves (1–100 ng/mL) and recovery tests. Include quality controls (QCs) at low, medium, and high concentrations to assess inter-day and intra-day precision (<15% CV). Sample preparation should involve solid-phase extraction (SPE) to isolate the compound from lipids and proteins .

Q. What are the established biological roles of this compound, and how can its activity be tested in vitro?

- Methodological Answer : this compound may act as an androgen receptor (AR) ligand with potential partial agonism/antagonism. Test activity via AR reporter gene assays (e.g., luciferase in HEK293 cells transfected with AR-responsive promoters). Include controls with dihydrotestosterone (DHT) as a full agonist and hydroxyflutamide as an antagonist. Dose-response curves (1 nM–10 µM) should be analyzed using nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodological Answer : Store lyophilized powder at -20°C in argon-filled vials to prevent oxidation. In solution (e.g., DMSO), avoid repeated freeze-thaw cycles and use within 48 hours. Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% humidity for 14 days). Stability data should be reported as % remaining compound ± SD, referencing OSHA guidelines for thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s receptor-binding affinity across studies?

- Methodological Answer : Conduct a systematic review of AR-binding assays, comparing variables such as cell type (e.g., LNCaP vs. primary fibroblasts), ligand concentrations, and assay duration. Perform meta-analysis using fixed/random-effects models to quantify heterogeneity (I² statistic). If inconsistencies persist, replicate key studies under standardized conditions (e.g., uniform buffer pH, temperature) and validate via surface plasmon resonance (SPR) for real-time binding kinetics .

Q. What experimental designs are optimal for distinguishing this compound’s effects in vivo versus in vitro models?

- Methodological Answer : For in vivo studies, use AR-knockout mice to isolate compound-specific effects from endogenous androgen interference. In parallel, employ ex vivo organ cultures (e.g., prostate tissue) to compare tissue-specific responses. In vitro, utilize 3D cell cultures or organoids to mimic physiological conditions. Cross-validate findings using RNA sequencing to identify differentially expressed genes unique to each model .

Q. How can metabolic pathways of this compound be mapped, and what analytical tools are critical for identifying metabolites?

- Methodological Answer : Incubate this compound with human liver microsomes (HLMs) and NADPH cofactor for 60 minutes. Quench reactions with ice-cold acetonitrile and analyze via high-resolution mass spectrometry (HRMS) in positive ion mode (m/z 290–500). Use software (e.g., Compound Discoverer) to predict Phase I/II metabolites. Confirm structures with synthetic standards and compare retention times/fragmentation patterns .

Q. What advanced biophysical techniques are recommended for studying this compound’s interaction with non-classical receptors (e.g., membrane-associated AR variants)?

- Methodological Answer : Employ fluorescence resonance energy transfer (FRET) with tagged AR variants to monitor conformational changes upon ligand binding. For structural insights, use cryo-electron microscopy (cryo-EM) of receptor-ligand complexes. Complement with molecular dynamics simulations (AMBER or CHARMM force fields) to predict binding free energies (ΔG) and residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |